molecular formula C16H25BrN2O3S2 B5019810 N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5019810
M. Wt: 437.4 g/mol
InChI Key: ZWOZXGWEGOUDDH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a bromo-methylphenyl group, a tert-butylthio group, and a methylsulfonyl group attached to a glycinamide core .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the glycinamide core, followed by the attachment of the various functional groups. This could involve reactions such as nucleophilic substitution and free radical bromination .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, which is a heavy halogen, could potentially influence the compound’s conformation due to its size and polarizability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the bromo group on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-(2-tert-butylsulfanylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O3S2/c1-12-10-13(6-7-14(12)17)19(24(5,21)22)11-15(20)18-8-9-23-16(2,3)4/h6-7,10H,8-9,11H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOZXGWEGOUDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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